8-Methyl-2-azaspiro[4.5]decane-1,3-dione
Overview
Description
8-Methyl-2-azaspiro[4This compound is characterized by a spiro linkage, which involves a single atom shared between two rings, contributing to its distinct chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with delta opioid receptors , which play a crucial role in pain perception, mood regulation, and immune response.
Mode of Action
If it indeed interacts with delta opioid receptors like its analogs , it may bind to these receptors and modulate their activity, leading to changes in cellular signaling.
Result of Action
If it acts as a delta opioid receptor agonist, it could potentially have antinociceptive effects, but may also induce convulsions .
Biochemical Analysis
Biochemical Properties
8-Methyl-2-azaspiro[4.5]decane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and overall cellular metabolism.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and experimental conditions. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules . Additionally, this compound can affect gene expression by altering transcription factor activity or epigenetic modifications, leading to changes in cellular function and phenotype.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating enzyme activity or altering the levels of specific metabolites . For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation or depletion of certain metabolites, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is convenient and utilizes commercially available reagents . The reaction conditions often include the use of anhydrous magnesium sulfate to dry the organic layer and subsequent solvent removal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-azaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methyl-2-azaspiro[4.5]decane-1,3-dione has shown significant promise in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro linkage and has been studied for its pharmaceutical applications.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another compound with a similar structure, known for its potential biological activity.
Uniqueness
8-Methyl-2-azaspiro[4.5]decane-1,3-dione stands out due to its specific substitution pattern and the resulting chemical properties. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-methyl-2-azaspiro[4.5]decane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-2-4-10(5-3-7)6-8(12)11-9(10)13/h7H,2-6H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOJTPHCAQNKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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